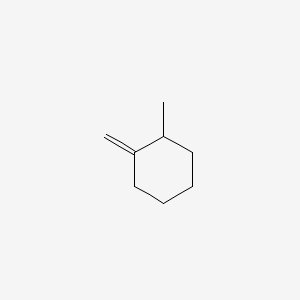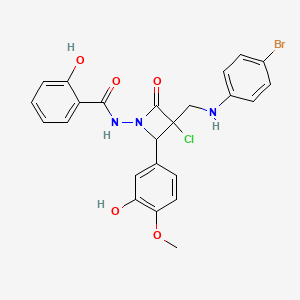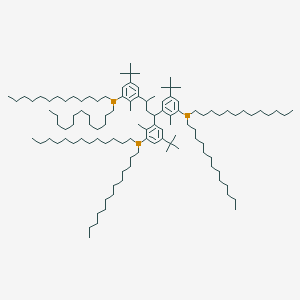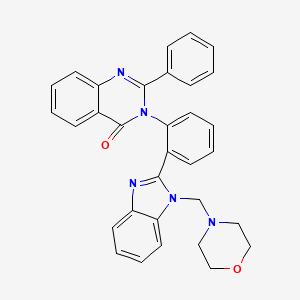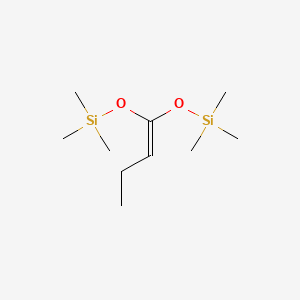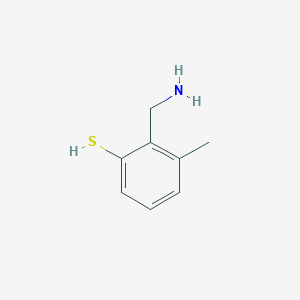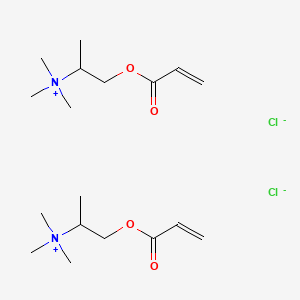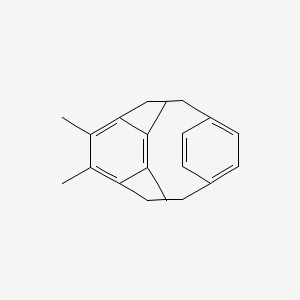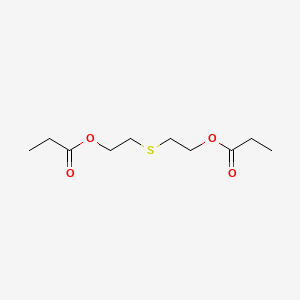
2,2'-Thiodiethyl dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiodiethyl dipropionate is an organic compound with the molecular formula C10H18O4S. It is also known by other names such as Sulfanediyldi(ethane-2,1-diyl) dipropanoate and Ethanol, 2,2’-thiobis-, dipropanoate. This compound is characterized by the presence of a sulfur atom linking two ethyl groups, each of which is esterified with propionic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiodiethyl dipropionate typically involves the esterification of 2,2’-Thiodiethanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiodiethyl dipropionate follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation units allows for the separation and purification of the product in a more efficient manner .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Thiodiethyl dipropionate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Thiodiethyl dipropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules.
Wirkmechanismus
The mechanism of action of 2,2’-Thiodiethyl dipropionate involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in coordination chemistry. The ester groups can undergo hydrolysis to release propionic acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Thiodiethanol: The precursor to 2,2’-Thiodiethyl dipropionate, it lacks the ester groups.
2,2’-Thiodiacetic acid: Similar structure but with acetic acid ester groups instead of propionic acid.
2,2’-Thiodipropionic acid: Contains carboxylic acid groups instead of ester groups.
Eigenschaften
CAS-Nummer |
84962-77-6 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
2-(2-propanoyloxyethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C10H18O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
PSJOZGLQCCCTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCSCCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


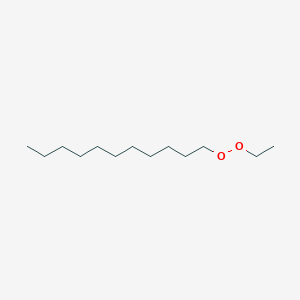
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
